molecular formula C12H21NO4 B13506134 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

Cat. No.: B13506134
M. Wt: 243.30 g/mol
InChI Key: AFMWJAKWUKXSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is a chemical compound with the molecular formula C₁₃H₂₃NO₄. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicycloheptane derivative. One common method involves the use of tert-butyl chloroformate and 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxabicycloheptane derivatives.

Scientific Research Applications

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
  • tert-butyl N-[1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-4-yl]carbamate

Uniqueness

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is unique due to its specific oxabicycloheptane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-11-4-5-12(6-11,7-14)16-8-11/h14H,4-8H2,1-3H3,(H,13,15)

InChI Key

AFMWJAKWUKXSAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.